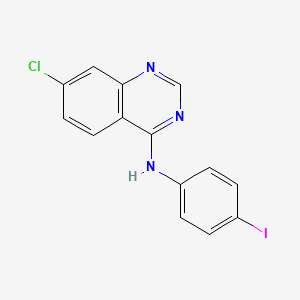![molecular formula C20H17N5O3 B2366151 4-甲氧基-N-(4-氧代-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)苯甲酰胺 CAS No. 899966-58-6](/img/structure/B2366151.png)
4-甲氧基-N-(4-氧代-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fascinating compound belonging to a class of synthetic organic compounds
科学研究应用
4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has found applications in several scientific fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules in organic chemistry.
Biology: : Investigated for its potential as a biological probe due to its specific interactions with certain biomolecules.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
准备方法
Synthetic routes and reaction conditions: : To synthesize 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, the typical method involves the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications. The critical steps include:
Reacting a pyrazole derivative with a pyrimidine derivative in the presence of suitable catalysts.
Conducting the reaction under controlled temperature conditions (generally between 50-80°C) and in an inert atmosphere to prevent unwanted side reactions.
Purifying the product using chromatographic techniques to ensure high purity and yield.
Industrial production methods: : Industrial production of this compound usually follows similar synthetic pathways but on a larger scale. The optimization focuses on enhancing yield, reducing reaction time, and ensuring consistent quality. Advanced reactors, automated systems, and rigorous quality control measures are typically employed.
化学反应分析
Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example:
Oxidation: : Introducing oxygen atoms into the structure can produce new derivatives with different properties.
Reduction: : Reduction reactions can modify the oxidation state of functional groups, leading to the formation of different compounds.
Substitution: : Functional groups on the compound can be substituted with other groups to yield new derivatives.
Common reagents and conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminium hydride under controlled conditions.
Substitution: : Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under neutral or mildly basic/acidic conditions.
Major products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce alcohol derivatives, and substitution may lead to a variety of substituted benzamides.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular targets: : It can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways involved: : It may influence biochemical pathways, including signaling cascades, metabolic processes, and gene expression.
相似化合物的比较
Comparison with other similar compounds: : Compared to other compounds with similar structures, 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique methoxy group and the specific arrangement of its functional groups
List of similar compounds
4-amino-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
属性
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-7-15(8-4-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBOWQFEPNYRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
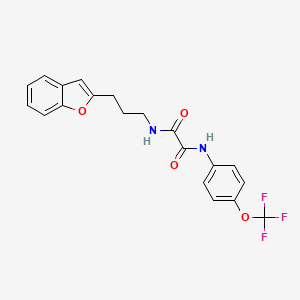

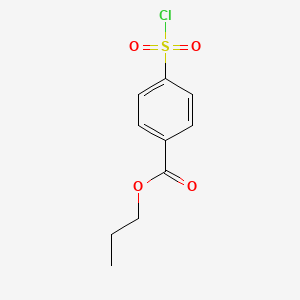
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
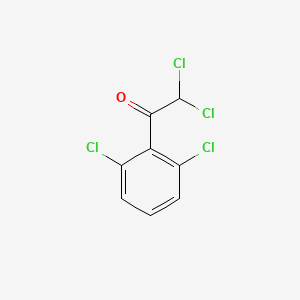
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
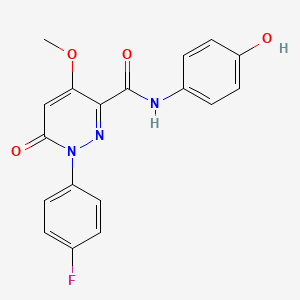
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)
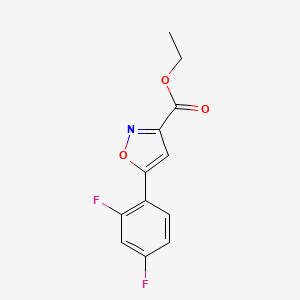
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)
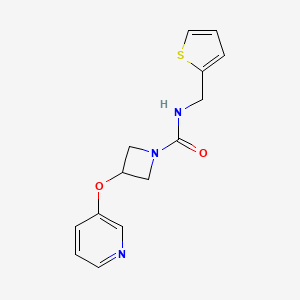
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2366089.png)
